molecular formula C19H15ClN2O2 B2878364 1-benzyl-N-(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 338755-08-1

1-benzyl-N-(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2878364
CAS No.: 338755-08-1
M. Wt: 338.79
InChI Key: GGFDZEHTEOIYIV-UHFFFAOYSA-N
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Description

1-benzyl-N-(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic organic compound that belongs to the class of dihydropyridine derivatives. These compounds are known for their diverse biological activities, including antihypertensive, anti-inflammatory, and anticancer properties. The presence of the benzyl and chlorophenyl groups in its structure enhances its pharmacological potential, making it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-N-(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves a multi-step process:

    Starting Materials: The synthesis begins with the preparation of 4-chlorobenzylamine and benzyl acetoacetate.

    Cyclization: The benzyl acetoacetate undergoes cyclization with 4-chlorobenzylamine in the presence of a base such as sodium ethoxide to form the dihydropyridine ring.

    Amidation: The resulting intermediate is then subjected to amidation using a coupling reagent like carbonyldiimidazole (CDI) to introduce the carboxamide group.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-N-(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl group to a hydroxyl group.

    Substitution: Halogenation reactions can introduce additional halogen atoms into the aromatic ring, enhancing its reactivity.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: N-oxides of the dihydropyridine ring.

    Reduction: Hydroxyl derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

1-benzyl-N-(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its antihypertensive and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 1-benzyl-N-(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: It primarily targets calcium channels, inhibiting their function and leading to vasodilation.

    Pathways Involved: The inhibition of calcium channels reduces intracellular calcium levels, which in turn decreases muscle contraction and lowers blood pressure.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine derivative used as an antihypertensive agent.

    Amlodipine: Known for its long-acting antihypertensive effects.

    Nicardipine: Used in the treatment of angina and hypertension.

Uniqueness

1-benzyl-N-(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct pharmacological properties compared to other dihydropyridine derivatives. Its benzyl and chlorophenyl groups enhance its binding affinity to molecular targets, making it a potent candidate for further drug development.

Properties

IUPAC Name

1-benzyl-N-(4-chlorophenyl)-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O2/c20-15-8-10-16(11-9-15)21-18(23)17-7-4-12-22(19(17)24)13-14-5-2-1-3-6-14/h1-12H,13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGFDZEHTEOIYIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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